4-(acetylamino)-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE: is a complex organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group, a chloro group, an acetamido group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method is the acylation of 4-acetylphenylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound is investigated for its anti-inflammatory and analgesic properties. It is also explored for its potential use in cancer therapy due to its ability to inhibit specific molecular targets involved in tumor growth .
Industry: In the industrial sector, N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
- N-(4-ACETYLPHENYL)-5-BROMO-4-ACETAMIDO-2-METHOXYBENZAMIDE
- N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-HYDROXYBENZAMIDE
- N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-ETHOXYBENZAMIDE
Comparison: Compared to its analogs, N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE exhibits unique properties due to the presence of the methoxy group. This group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the chloro group contributes to its stability and reactivity, allowing for diverse chemical modifications .
Properties
Molecular Formula |
C18H17ClN2O4 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-acetamido-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-10(22)12-4-6-13(7-5-12)21-18(24)14-8-15(19)16(20-11(2)23)9-17(14)25-3/h4-9H,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
UMIARQPJGXQYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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